molecular formula C16H25N3O3 B11791862 tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate

tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate

Cat. No.: B11791862
M. Wt: 307.39 g/mol
InChI Key: KOLFSOVEJUKZGH-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate: is a chemical compound with the molecular formula C16H25N3O3. It is often used in research and industrial applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate typically involves the reaction of 4-methyl-6-morpholinopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine group .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in targeting specific enzymes or receptors .

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack the morpholine ring or have different substituents .

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

tert-butyl N-[(4-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C16H25N3O3/c1-12-9-14(19-5-7-21-8-6-19)17-10-13(12)11-18-15(20)22-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20)

InChI Key

KOLFSOVEJUKZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCOCC2

Origin of Product

United States

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